molecular formula C9H6Cl2O2 B8665068 Propanedioyl dichloride, phenyl- CAS No. 37818-48-7

Propanedioyl dichloride, phenyl-

Cat. No.: B8665068
CAS No.: 37818-48-7
M. Wt: 217.05 g/mol
InChI Key: DLTWEQZAWUHBDH-UHFFFAOYSA-N
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Description

Propanedioyl dichloride (IUPAC name), commonly known as malonyl dichloride (CAS 1663-67-8), is a reactive acyl chloride with the molecular formula C₃H₂Cl₂O₂ and a molecular weight of 140.95 g/mol . It features two chloride groups bonded to adjacent carbonyl carbons, making it highly reactive in organic synthesis, particularly for introducing malonyl moieties into molecules. This article focuses on comparing malonyl dichloride with structurally or functionally similar dichlorides, including acyl and phosphorus-based compounds.

Properties

CAS No.

37818-48-7

Molecular Formula

C9H6Cl2O2

Molecular Weight

217.05 g/mol

IUPAC Name

2-phenylpropanedioyl dichloride

InChI

InChI=1S/C9H6Cl2O2/c10-8(12)7(9(11)13)6-4-2-1-3-5-6/h1-5,7H

InChI Key

DLTWEQZAWUHBDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)Cl)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key properties of malonyl dichloride and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Characteristics Applications
Propanedioyl dichloride 1663-67-8 C₃H₂Cl₂O₂ 140.95 Two reactive acyl chloride groups; hydrolyzes violently with water . Synthesis of malonates, polymers, and coordination compounds .
Pivaloyl chloride 3282-30-2 C₅H₉ClO 120.58 Branched structure (2,2-dimethylpropanoyl chloride); steric hindrance reduces reactivity . Acylating agent in peptide and pharmaceutical synthesis .
Propionyl chloride 79-03-8 C₃H₅ClO 92.52 Single acyl chloride group; less reactive than malonyl dichloride . Production of propionates, herbicides, and dyes .
Phosphonic dichloride, phenyl- 824-72-6 C₆H₅Cl₂OP 194.98 Phosphorus-containing dichloride; hydrolyzes to phenylphosphonic acid . Synthesis of flame retardants, ligands, and organophosphorus compounds .
Phenylthionophosphonic dichloride 3497-00-5 C₆H₅Cl₂PS 211.04 Thiophosphoryl group (S replaces O); higher thermal stability . Pesticides, lubricant additives .
Isopropylphosphonic dichloride 1498-46-0 C₃H₇Cl₂OP 164.96 Branched alkylphosphonic dichloride; forms phosphonate esters . Intermediate in agrochemicals and corrosion inhibitors .

Reactivity and Stability

  • Malonyl dichloride exhibits dual reactivity due to its two chloride groups, enabling sequential nucleophilic substitutions (e.g., with alcohols or amines) to form diesters or diamides. Its volatility (boiling point: 53–55°C at 19 mmHg) facilitates use in gas-phase reactions, such as molecular layer deposition with TiCl₄ and 2-aminoethanol .
  • Pivaloyl chloride ’s bulky tert-butyl group impedes nucleophilic attack, making it less reactive than linear acyl chlorides like propionyl chloride .
  • Phosphorus dichlorides (e.g., phenylphosphonic dichloride) undergo hydrolysis to form phosphonic acids but require controlled conditions to avoid violent reactions. Their sulfur analogues (e.g., phenylthionophosphonic dichloride) exhibit enhanced stability and distinct coordination chemistry due to thiophosphoryl bonds .

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